Cas no 1806285-43-7 (Ethyl 6-cyano-2-mercapto-3-(trifluoromethyl)benzoate)
Ethyl 6-cyano-2-mercapto-3-(trifluoromethyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 6-cyano-2-mercapto-3-(trifluoromethyl)benzoate
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- Inchi: 1S/C11H8F3NO2S/c1-2-17-10(16)8-6(5-15)3-4-7(9(8)18)11(12,13)14/h3-4,18H,2H2,1H3
- InChI Key: CPDHZTPUGUDIGM-UHFFFAOYSA-N
- SMILES: SC1C(C(=O)OCC)=C(C#N)C=CC=1C(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 363
- XLogP3: 2.9
- Topological Polar Surface Area: 51.1
Ethyl 6-cyano-2-mercapto-3-(trifluoromethyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015005670-1g |
Ethyl 6-cyano-2-mercapto-3-(trifluoromethyl)benzoate |
1806285-43-7 | 97% | 1g |
1,579.40 USD | 2021-06-21 |
Ethyl 6-cyano-2-mercapto-3-(trifluoromethyl)benzoate Related Literature
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
Additional information on Ethyl 6-cyano-2-mercapto-3-(trifluoromethyl)benzoate
Ethyl 6-cyano-2-mercapto-3-(trifluoromethyl)benzoate (CAS No. 1806285-43-7): A Comprehensive Overview
Ethyl 6-cyano-2-mercapto-3-(trifluoromethyl)benzoate (CAS No. 1806285-43-7) is a multifunctional organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its cyano group, mercapto functionality, and trifluoromethyl substituent, which collectively contribute to its distinctive properties and reactivity.
The cyano group in Ethyl 6-cyano-2-mercapto-3-(trifluoromethyl)benzoate imparts significant electron-withdrawing effects, making the molecule highly reactive in various chemical transformations. This feature is particularly valuable in the synthesis of complex organic molecules, where the cyano group can serve as a versatile handle for further functionalization. Recent studies have highlighted the use of cyano groups in the development of novel pharmaceuticals and materials with enhanced stability and reactivity.
The presence of the mercapto group in Ethyl 6-cyano-2-mercapto-3-(trifluoromethyl)benzoate adds another layer of complexity to its chemical behavior. The mercapto functionality is known for its ability to form stable complexes with metal ions, making it useful in coordination chemistry and catalysis. Additionally, the mercapto group can participate in thiol-disulfide exchange reactions, which are crucial in biological systems for redox regulation and protein folding. Recent research has explored the potential of mercapto groups in the development of bioactive compounds and drug delivery systems.
The trifluoromethyl substituent in Ethyl 6-cyano-2-mercapto-3-(trifluoromethyl)benzoate is a key feature that significantly influences the compound's physical and chemical properties. The trifluoromethyl group is highly electronegative and lipophilic, which enhances the molecule's stability and bioavailability. This substituent has been widely used in drug design to improve the pharmacokinetic properties of therapeutic agents. Recent studies have demonstrated the utility of trifluoromethyl groups in enhancing the metabolic stability and reducing the toxicity of drug candidates.
In the context of pharmaceutical research, Ethyl 6-cyano-2-mercapto-3-(trifluoromethyl)benzoate has shown promise as a lead compound for the development of new therapeutic agents. Its unique combination of functional groups provides a platform for exploring a wide range of biological activities. For instance, preliminary studies have indicated that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a potential candidate for treating inflammatory diseases and oxidative stress-related disorders.
Beyond its pharmaceutical applications, Ethyl 6-cyano-2-mercapto-3-(trifluoromethyl)benzoate has also found utility in materials science. The compound's reactivity and functional versatility make it an attractive building block for constructing advanced materials with tailored properties. Recent advancements in polymer chemistry have leveraged the unique characteristics of this compound to develop novel polymers with enhanced mechanical strength, thermal stability, and chemical resistance.
In conclusion, Ethyl 6-cyano-2-mercapto-3-(trifluoromethyl)benzoate (CAS No. 1806285-43-7) is a versatile organic compound with a rich array of applications across multiple scientific disciplines. Its distinctive chemical structure, featuring a cyano group, mercapto functionality, and trifluoromethyl substituent, endows it with unique properties that make it an invaluable tool for researchers and developers alike. As ongoing research continues to uncover new possibilities for this compound, its importance in advancing scientific knowledge and technological innovation is likely to grow even further.
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